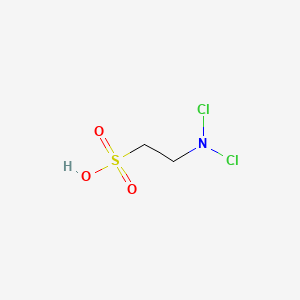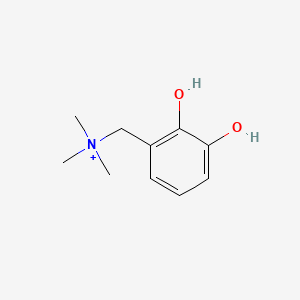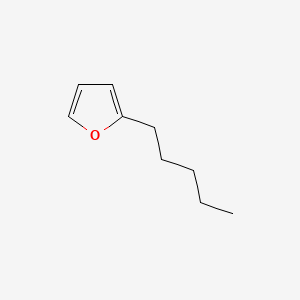
1-C-Ethylaminoadamantane
Vue d'ensemble
Description
1-C-Ethylaminoadamantane, also known as this compound, is a useful research compound. Its molecular formula is C12H21N and its molecular weight is 179.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Adamantyl-based compounds have been used in the treatment of type 2 diabetes, neurological conditions, and for their antiviral abilities .
Mode of Action
It is known that adamantyl-based compounds can exhibit a wide range of biological activities, which suggests a complex interaction with multiple targets .
Biochemical Pathways
Adamantyl-based compounds have been shown to have a broad range of pharmaceutical uses, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the diverse pharmaceutical uses of adamantyl-based compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
1-C-Ethylaminoadamantane plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect membrane anisotropy and the excitability of neurons . The compound interacts with phospholipid bilayer membranes, influencing their fluidity and rigidity . Additionally, this compound has been observed to interact with alpha- and gamma-motoneurones, affecting their excitability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences membrane properties and neuron excitability . The compound has been shown to reduce membrane anisotropy in cortical membranes while increasing rigidity in striatal membranes . These changes can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the fluidizing effect of this compound on cortical membranes suggests its potential role in modulating neuronal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to phospholipid bilayer membranes, altering their fluidity and rigidity . This interaction affects the membrane architecture, leading to changes in membrane anisotropy and neuron excitability . Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes, which in turn affects gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that after a single dose, the compound is unevenly distributed within the central nervous system . Over time, the membrane anisotropy in different regions of the brain can be altered, with the cortex showing reduced anisotropy and the striatum showing increased rigidity . These temporal changes suggest that the compound’s stability and degradation can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound has been observed to increase the excitability of spinal alpha-motoneurones . Excessive doses may lead to toxic or adverse effects, such as increased rigidity in striatal membranes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can affect the overall metabolic balance within cells, potentially leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across membranes and distributed unevenly within the central nervous system . It interacts with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity within different tissues .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized within the cytoplasm and affects membrane properties . Its interaction with phospholipid bilayer membranes and other cellular components can influence its targeting to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-(1-adamantyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJMEUDNDRSJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181075 | |
| Record name | 1-C-ethylaminoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26482-53-1 | |
| Record name | 1-C-Ethylaminoadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-C-ethylaminoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Q1: What is the primary focus of the research papers provided?
A1: The research papers primarily focus on the synthesis and characterization of adamantane derivatives. For example, one paper explores the synthesis of N,N′-disubstituted ureas containing polycyclic fragments, including adamantane []. Another investigates the copper-catalyzed N-heteroarylation of adamantane-containing amines for synthesizing novel compounds [].
Q2: How do the papers relate to understanding the effects of adamantane derivatives on biological systems?
A2: One study investigates the effects of two isomeric 1-aminoadamantanes on membrane anisotropy and the excitability of alpha and gamma-motoneurons []. This research provides insights into the potential neurological effects of adamantane derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1212427.png)





![4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide](/img/structure/B1212435.png)

![1-[4-(3-Methoxyphenyl)-4-phenylbut-3-enyl]piperidine-3-carboxylic acid](/img/structure/B1212437.png)





